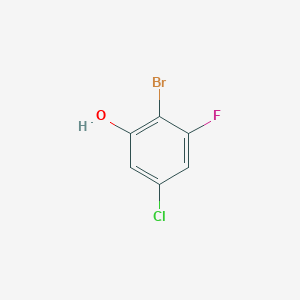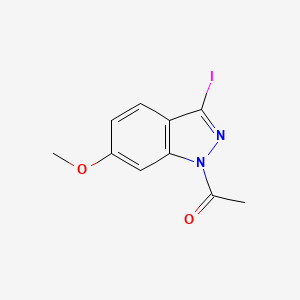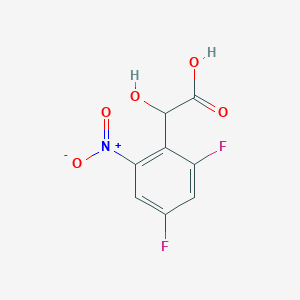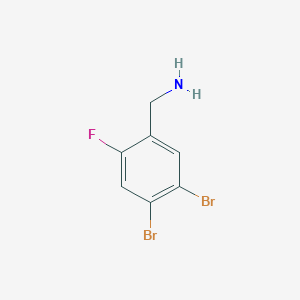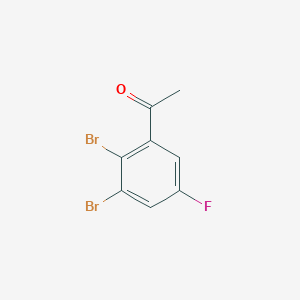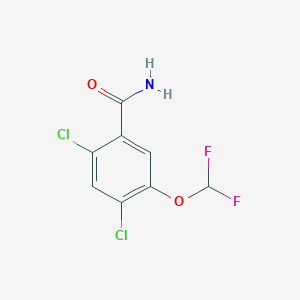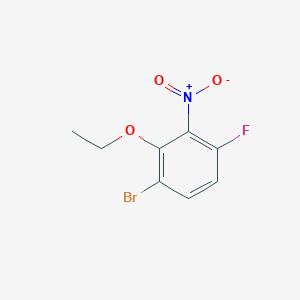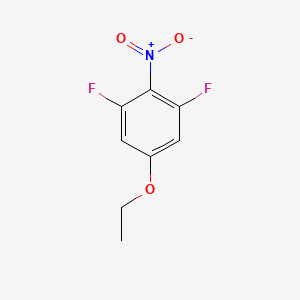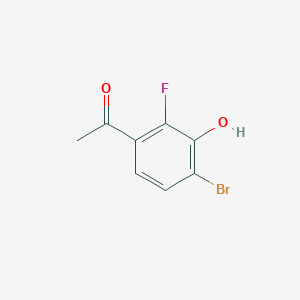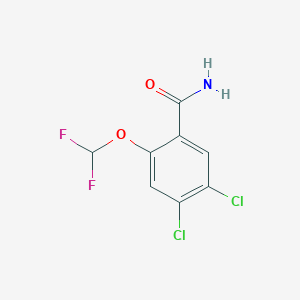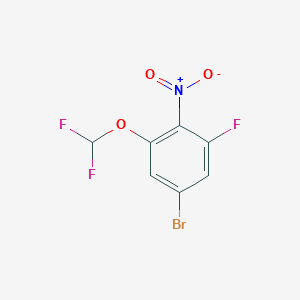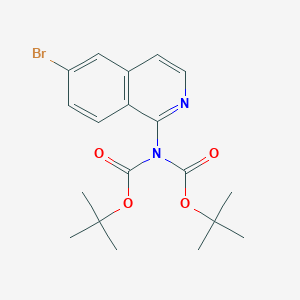
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
Descripción general
Descripción
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester is a useful research compound. Its molecular formula is C19H23BrN2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Versatility in Synthesis : Research has demonstrated the synthesis of diverse chemical structures such as cyclic alpha-amino acid derivatives, illustrating the versatility of related compounds in organic synthesis. These methodologies involve complex reactions under specific conditions to create compounds with potential applications in medicinal chemistry and materials science (Kotha & Brahmachary, 2000).
Applications in Material Science
- Poly(ester-imide)s Production : The creation of aromatic poly(ester-imide)s showcases the application of related compounds in producing materials with excellent solubility and thermal stability. These polymers have potential uses in various industries due to their desirable physical properties, such as high glass-transition temperatures and resistance to thermal degradation (Behniafar et al., 2005).
Photolabile Protecting Groups
- Photolabile Protecting Groups : The development of photolabile protecting groups based on brominated hydroxyquinoline indicates the compound's relevance in sensitive biochemical applications. These groups can be removed upon exposure to light, enabling controlled release of active molecules in biological systems (Fedoryak & Dore, 2002).
Catalysis
- Catalytic Applications : The use of specific ionic liquids as catalysts for the synthesis of hexahydroquinolines demonstrates the role of related compounds in facilitating chemical reactions. This highlights their importance in developing more efficient and environmentally friendly catalytic processes (Zare et al., 2013).
Antiviral Research
- Antiviral Activity : Research into substituted ethyl esters and their derivatives, including isoquinoline-related compounds, has explored their potential antiviral activities. Although specific to different compounds, this research area underlines the broader interest in utilizing complex organic molecules for therapeutic purposes (Ivashchenko et al., 2014).
Propiedades
IUPAC Name |
tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBVDODUWQCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



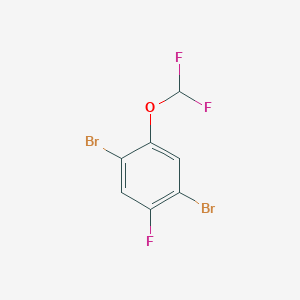
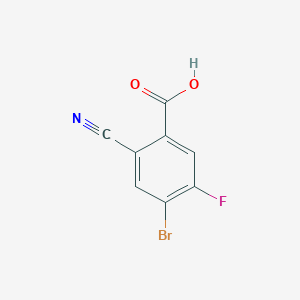
![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
